2,5-Dichloro-4-(difluoromethoxy)benzyl chloride
Overview
Description
2,5-Dichloro-4-(difluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5Cl3F2O It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions, and a difluoromethoxy group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl chloride typically involves the chlorination of 2,5-dichloro-4-(difluoromethoxy)toluene. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C8H5Cl2F2OCH3+SOCl2→C8H5Cl3F2OCH2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SHR). The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 2,5-dichloro-4-(difluoromethoxy)benzyl alcohol, amines, or thiols.
Oxidation: Products include 2,5-dichloro-4-(difluoromethoxy)benzaldehyde or benzyl alcohol.
Reduction: The primary product is 2,5-dichloro-4-(difluoromethoxy)benzyl alcohol.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)benzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring enhances its electrophilic character, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-(difluoromethoxy)benzyl bromide: Similar in structure but with a bromine atom instead of chlorine.
2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol: The hydroxyl derivative of the compound.
2,5-Dichloro-4-(difluoromethoxy)benzaldehyde: The aldehyde derivative of the compound.
Uniqueness
2,5-Dichloro-4-(difluoromethoxy)benzyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both chlorine and difluoromethoxy groups enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1,4-dichloro-2-(chloromethyl)-5-(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F2O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQVNMCHNSHCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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